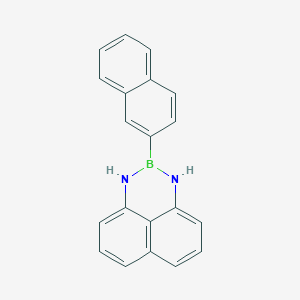

2-(2-Naphthyl)-2-bora-2,3-dihydro-1H-perimidine

Descripción general

Descripción

2-Naphthol, also known as β-naphthol, is an important starting material that has drawn great attention in various organic transformations . It is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position .

Synthesis Analysis

2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .

Molecular Structure Analysis

2-Naphthol is made of two aromatic compounds. It has 10 carbon atoms, 8 hydrogen atoms, and one oxygen atom. The carbon and hydrogen atoms in naphthol form its two benzene rings .

Chemical Reactions Analysis

The unique reactivity of 2-naphthol, along with its easy accessibility and handling, moisture stability, and low cost, makes it a fascinating candidate for organic chemists . It has been tremendously utilized in multicomponent reaction approaches for the construction of diverse N/O-containing heterocyclic frameworks .

Physical And Chemical Properties Analysis

2-Naphthol is a fluorescent colorless (or occasionally yellow) crystalline solid . It has a molecular formula of C10H8O and a melting point of 122 °C .

Aplicaciones Científicas De Investigación

-

Synthesis of Oxazines

- Field : Organic Chemistry

- Application : 2-Naphthol is used in the synthesis of diverse trans-naphtho [1,2- e] [ 1, 3] oxazines .

- Method : An efficient stereoselective synthesis of diverse trans-naphtho [1,2- e] [ 1, 3] oxazines via one-pot condensation reaction of 2-naphthol, 3-amino-5-methylisoxazole and arylaldehydes has been described .

- Results : This method is catalyzed by bismuth (III) trifluoromethane sulfonate .

-

Synthesis of Heterocyclic Compounds

- Field : Organic Chemistry

- Application : 2-Naphthol is used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

- Method : The unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability and low cost makes it a fascinating candidate for organic chemists .

- Results : Heterocyclic compounds hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory and anti-HIV .

-

Charge Transfer Complex Crystal

- Field : Materials Science

- Application : 2-Naphthol has been used in the design and synthesis of charge transfer complex crystals .

- Method : The unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability and low cost makes it a fascinating candidate for organic chemists .

- Results : These complex crystals have applications in various fields including electronics, optoelectronics, and photonics .

-

Copper (I)-Catalyzed Alkyne–Azide Cycloaddition Reaction

- Field : Organic Chemistry

- Application : 2-Naphthol is used in the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) for the synthesis of diverse organic compounds .

- Method : The compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized with an excellent yield and high regioselectivity via the CuAAC .

- Results : This method has led to the synthesis of several organic molecules with potent biological properties .

Safety And Hazards

Direcciones Futuras

2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis . It is anticipated that this will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

Propiedades

IUPAC Name |

3-naphthalen-2-yl-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BN2/c1-2-6-16-13-17(12-11-14(16)5-1)21-22-18-9-3-7-15-8-4-10-19(23-21)20(15)18/h1-13,22-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBWKSOTCUEXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthyl)-2-bora-2,3-dihydro-1H-perimidine | |

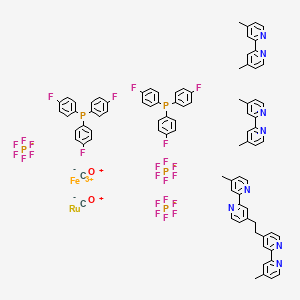

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1436129.png)

![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)

![Pyrano[3,2-d]thiazole-6,7-diol-d3](/img/structure/B1436139.png)